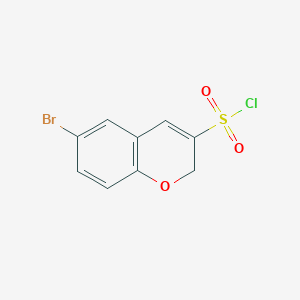6-bromo-2H-chromene-3-sulfonyl chloride
CAS No.: 1235440-25-1
Cat. No.: VC2552823
Molecular Formula: C9H6BrClO3S
Molecular Weight: 309.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1235440-25-1 |
|---|---|
| Molecular Formula | C9H6BrClO3S |
| Molecular Weight | 309.56 g/mol |
| IUPAC Name | 6-bromo-2H-chromene-3-sulfonyl chloride |
| Standard InChI | InChI=1S/C9H6BrClO3S/c10-7-1-2-9-6(3-7)4-8(5-14-9)15(11,12)13/h1-4H,5H2 |
| Standard InChI Key | CPNDFGDTQITCDB-UHFFFAOYSA-N |
| SMILES | C1C(=CC2=C(O1)C=CC(=C2)Br)S(=O)(=O)Cl |
| Canonical SMILES | C1C(=CC2=C(O1)C=CC(=C2)Br)S(=O)(=O)Cl |
Introduction
Chemical Structure and Properties
6-Bromo-2H-chromene-3-sulfonyl chloride belongs to the chromene family of compounds, featuring a bicyclic structure with a pyran ring fused to a benzene ring. Its key structural features include a bromine atom at the 6-position of the chromene scaffold and a sulfonyl chloride functional group at the 3-position, which confers high reactivity for various synthetic transformations.
The compound has the following structural parameters:
The presence of the sulfonyl chloride group makes this compound particularly reactive, while the bromine substituent at the 6-position influences its electronic distribution and potential binding interactions with biological targets.
Physicochemical Properties
The physicochemical properties of 6-bromo-2H-chromene-3-sulfonyl chloride determine its behavior in various chemical reactions and biological systems. Based on its structure, we can understand several key properties:
The predicted collision cross-section (CCS) values for various adducts of this compound have been determined, which are important for mass spectrometry analysis:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 308.89824 | 141.2 |
| [M+Na]+ | 330.88018 | 146.3 |
| [M+NH4]+ | 325.92478 | 146.9 |
| [M+K]+ | 346.85412 | 145.1 |
| [M-H]- | 306.88368 | 142.9 |
| [M+Na-2H]- | 328.86563 | 144.9 |
| [M]+ | 307.89041 | 142.1 |
| [M]- | 307.89151 | 142.1 |
These values are crucial for the identification and characterization of the compound using ion mobility-mass spectrometry techniques .
Reactivity and Chemical Transformations
The sulfonyl chloride group of 6-bromo-2H-chromene-3-sulfonyl chloride makes it particularly versatile in various chemical transformations.
Sulfonamide Formation
The sulfonyl chloride moiety can readily react with amines to form sulfonamides. This reactivity is analogous to that described for coumarin-6-sulfonyl chloride, which has been used to synthesize hybrid coumarin-heterocycles through reaction with various nitrogen-containing compounds .
Sulfonohydrazide Derivatives
Similar to coumarin-sulfonyl chloride derivatives, 6-bromo-2H-chromene-3-sulfonyl chloride potentially can react with hydrazides to form corresponding sulfonohydrazides, opening pathways to various biologically relevant derivatives .
Applications in Medicinal Chemistry
6-Bromo-2H-chromene-3-sulfonyl chloride serves as a versatile small molecule scaffold with significant potential in medicinal chemistry .
Scaffold for Drug Discovery
The chromene scaffold is found in many biologically active compounds, making 6-bromo-2H-chromene-3-sulfonyl chloride a valuable starting material for the synthesis of potential therapeutic agents. Its reactive sulfonyl chloride group allows for diverse structural modifications that can be used to develop compounds with specific biological activities.
Structural Comparisons with Related Compounds
Understanding the structural relationships between 6-bromo-2H-chromene-3-sulfonyl chloride and similar compounds helps contextualize its properties and potential applications.
Comparison with Other Sulfonyl Chlorides
When compared to 6-bromo-2-pyridinesulfonyl chloride (CAS: 912934-77-1), which has a molecular formula of C5H3BrClNO2S and a molecular weight of 256.505 , 6-bromo-2H-chromene-3-sulfonyl chloride contains the chromene ring system rather than a pyridine, resulting in different electronic properties and potential biological interactions.
Related Chromene Derivatives
6-Bromo-2-phenyl-2H-chromene (described in source ) shares the basic chromene scaffold with 6-bromo-2H-chromene-3-sulfonyl chloride but lacks the sulfonyl chloride group at the 3-position and instead has a phenyl group at the 2-position. These structural differences significantly affect the compound's reactivity and potential applications.
Another relevant derivative is 6-bromo-8-fluoro-2H-chromene-3-sulfonyl chloride, which contains an additional fluorine atom at the 8-position, potentially altering its biological activity profile and physicochemical properties compared to the non-fluorinated analog.
Analytical Methods for Characterization
Proper characterization of 6-bromo-2H-chromene-3-sulfonyl chloride is essential for confirming its identity and purity in synthetic and research contexts.
Mass Spectrometry
Future Research Directions
The unique structural features of 6-bromo-2H-chromene-3-sulfonyl chloride present numerous opportunities for future research and development.
Development of Bioactive Compounds
Given the potential of chromene-based compounds as bioactive agents, further exploration of 6-bromo-2H-chromene-3-sulfonyl chloride derivatives could lead to the development of novel compounds with antimicrobial, anti-inflammatory, or other therapeutic properties .
Synthetic Applications
The reactive sulfonyl chloride group makes this compound a valuable synthetic intermediate for the preparation of more complex molecules. Future research could focus on developing new methodologies for utilizing this reactivity in efficient synthetic pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume